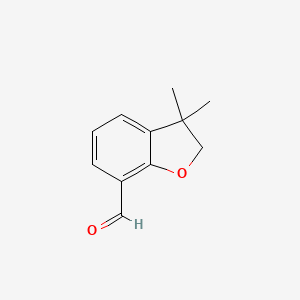
3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of two methyl groups at the 3-position and an aldehyde group at the 7-position of the dihydrobenzofuran ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of Friedel-Crafts alkylation followed by cyclization and oxidation steps. The reaction conditions often include the use of Lewis acids such as aluminum chloride or boron trifluoride as catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde can undergo various chemical reactions, including:
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: 3,3-Dimethyl-2,3-dihydrobenzofuran-7-carboxylic acid.
Reduction: 3,3-Dimethyl-2,3-dihydrobenzofuran-7-methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-2,3-dihydrobenzofuran-7-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function . The benzofuran ring may also contribute to the compound’s binding affinity and specificity for certain targets .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydrobenzofuran-7-carbaldehyde: Lacks the dimethyl substitution at the 3-position, which may affect its reactivity and biological activity.
3,3-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde: Similar structure but with the aldehyde group at the 5-position, leading to different chemical and biological properties.
2,3-Dihydrobenzofuran-7-carboxylic acid:
Uniqueness
The presence of the dimethyl groups at the 3-position and the aldehyde group at the 7-position provides distinct properties that can be leveraged in various chemical syntheses and biological studies .
Propiedades
Fórmula molecular |
C11H12O2 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
3,3-dimethyl-2H-1-benzofuran-7-carbaldehyde |
InChI |
InChI=1S/C11H12O2/c1-11(2)7-13-10-8(6-12)4-3-5-9(10)11/h3-6H,7H2,1-2H3 |
Clave InChI |
HNCLOAJZDAMBQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC2=C(C=CC=C21)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















